![molecular formula C4H7F2NO B3244874 4,4-Difluoropyrrolidin-3-ol CAS No. 1638920-21-4](/img/structure/B3244874.png)
4,4-Difluoropyrrolidin-3-ol
Overview
Description
4,4-Difluoropyrrolidin-3-ol is a chemical compound used for pharmaceutical testing .
Synthesis Analysis
There are two enantioselective routes to synthesize 4,4-Difluoropyrrolidin-3-ol . The first route takes advantage of the C2 symmetry of (3R,4R)-3,4-dihydroxypyrrolidine, where the desired chirality is derived from the chiral pool (l- (+)-tartaric acid) .Molecular Structure Analysis
The molecular formula of 4,4-Difluoropyrrolidin-3-ol is C4H8ClF2NO . Its molecular weight is 159.56 .Physical And Chemical Properties Analysis
4,4-Difluoropyrrolidin-3-ol is a white to yellow solid .Scientific Research Applications
Medicinal Chemistry
4,4-Difluoropyrrolidin-3-ol is a valuable building block in medicinal chemistry . It has been used in the enantioselective synthesis of various compounds . The desired chirality was derived from the chiral pool (l-(+)-tartaric acid) .
Synthesis of Fluorinated Compounds
This compound plays a crucial role in the synthesis of fluorinated compounds . Fluorinated compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique properties.
Asymmetric Transfer Hydrogenation
4,4-Difluoropyrrolidin-3-ol can be used in asymmetric transfer hydrogenation reactions . This is a type of chemical reaction where a hydrogen atom is transferred from one molecule to another, and it’s a key process in many chemical syntheses.
Building Block for Custom Synthesis
4,4-Difluoropyrrolidin-3-ol is used as a building block for custom synthesis . It can be used to create a wide variety of complex molecules for research purposes.
Production of Enantioenriched Compounds
This compound can be used in the production of enantioenriched compounds . These are compounds where one enantiomer (one of two possible mirror image forms of a molecule) is present in greater amounts than the other.
Research and Development
4,4-Difluoropyrrolidin-3-ol is used in research and development laboratories . It’s used in the development of new chemical processes and the synthesis of new compounds.
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a valuable building block in medicinal chemistry , suggesting that it may interact with a variety of biological targets
Biochemical Pathways
As a building block in medicinal chemistry , it could potentially be incorporated into a variety of compounds that affect different biochemical pathways. The downstream effects would depend on the specific pathways and the role of the targets within those pathways.
Result of Action
As a building block in medicinal chemistry , its effects would likely depend on the specific compound it is incorporated into and the biological targets of that compound.
properties
IUPAC Name |
4,4-difluoropyrrolidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO/c5-4(6)2-7-1-3(4)8/h3,7-8H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLFAFMPLXFJDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoropyrrolidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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